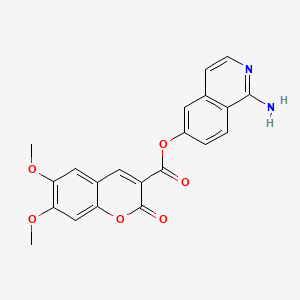
Oseltamivir-d5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Oseltamivir-d5 is a deuterated form of oseltamivir, an antiviral medication used to treat and prevent influenza A and B. The deuterium atoms in this compound replace hydrogen atoms, which can provide insights into the pharmacokinetics and metabolism of the drug. Oseltamivir itself is a neuraminidase inhibitor that prevents the release of new viral particles from infected cells, thereby limiting the spread of the virus within the body .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Oseltamivir-d5 involves multiple steps, starting from readily available starting materialsThe reaction conditions typically involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms at specific positions in the molecule .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes as the non-deuterated form but with the use of deuterated reagents. The process involves large-scale chemical synthesis, purification, and quality control to ensure the final product meets the required specifications for pharmaceutical use .
化学反応の分析
Types of Reactions
Oseltamivir-d5 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen atoms.
Reduction: Involves the addition of hydrogen atoms or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of this compound can lead to the formation of carboxylic acid derivatives, while reduction can yield alcohol derivatives .
科学的研究の応用
Oseltamivir-d5 is used extensively in scientific research to study the pharmacokinetics and metabolism of oseltamivir. The incorporation of deuterium atoms allows researchers to track the drug’s distribution and breakdown in the body more accurately. This information is valuable in understanding the drug’s efficacy, safety, and potential side effects .
In addition to pharmacokinetic studies, this compound is used in the development of new antiviral therapies. Researchers use it as a reference compound to design and test new drugs with improved properties. It also plays a role in studying the mechanisms of drug resistance in influenza viruses .
作用機序
Oseltamivir-d5, like its non-deuterated counterpart, exerts its effects by inhibiting the activity of the viral neuraminidase enzyme. This enzyme is essential for the release of new viral particles from infected cells. By blocking neuraminidase, this compound prevents the spread of the virus within the body, thereby reducing the severity and duration of influenza symptoms .
類似化合物との比較
Similar Compounds
Zanamivir: Another neuraminidase inhibitor used to treat influenza.
Peramivir: An intravenous neuraminidase inhibitor for severe influenza cases.
Laninamivir: A long-acting neuraminidase inhibitor used in some countries for influenza treatment.
Uniqueness of Oseltamivir-d5
This compound is unique due to the incorporation of deuterium atoms, which provides distinct advantages in pharmacokinetic studies. The deuterium atoms can alter the metabolic pathways of the drug, leading to differences in absorption, distribution, metabolism, and excretion compared to non-deuterated oseltamivir. This makes this compound a valuable tool in drug development and research .
特性
分子式 |
C16H28N2O4 |
|---|---|
分子量 |
317.43 g/mol |
IUPAC名 |
1,1,2,2,2-pentadeuterioethyl (3R,4R,5S)-4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylate |
InChI |
InChI=1S/C16H28N2O4/c1-5-12(6-2)22-14-9-11(16(20)21-7-3)8-13(17)15(14)18-10(4)19/h9,12-15H,5-8,17H2,1-4H3,(H,18,19)/t13-,14+,15+/m0/s1/i3D3,7D2 |
InChIキー |
VSZGPKBBMSAYNT-VQUPXQQCSA-N |
異性体SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC(=O)C1=C[C@H]([C@@H]([C@H](C1)N)NC(=O)C)OC(CC)CC |
正規SMILES |
CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


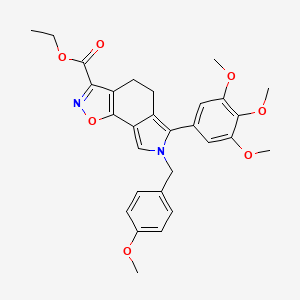
![3-[[(2R,3S,5R)-3-[bis(4-methoxyphenyl)-phenylmethoxy]-4-(2-methoxyethoxy)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12394644.png)

![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-3-methylpyrimidine-2,4-dione](/img/structure/B12394650.png)
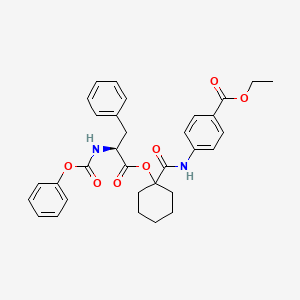
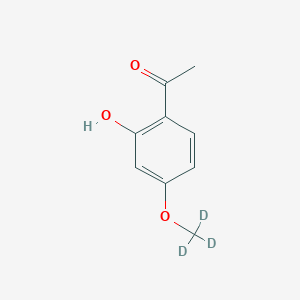
![Ruthenium, [N-[(1R,2R)-2-(amino-kappaN)-1,2-diphenylethyl]-4-methylbenzenesulfonamidato-kappaN]chloro[(1,2,3,4,5,6-eta)-1-methyl-4-(1-methylethyl)benzene]-](/img/structure/B12394670.png)

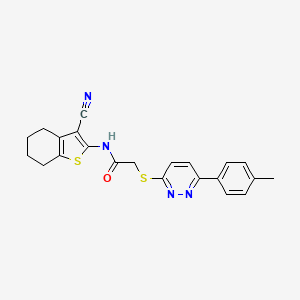
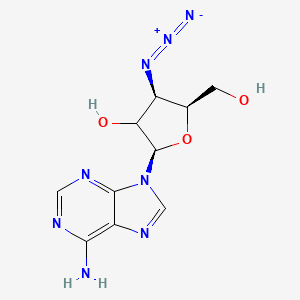
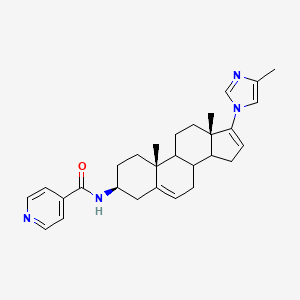
![3-(6-Ethoxynaphthalen-2-Yl)-1-(Propan-2-Yl)-1h-Pyrazolo[3,4-D]pyrimidin-4-Amine](/img/structure/B12394711.png)

